molecular formula C14H18N2O3 B8370246 Ethyl 4-(3-cyclobutylureido)benzoate

Ethyl 4-(3-cyclobutylureido)benzoate

Cat. No.: B8370246
M. Wt: 262.30 g/mol
InChI Key: YWIHDDVNEWBXKI-UHFFFAOYSA-N
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Description

Ethyl 4-(3-cyclobutylureido)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a 3-cyclobutylureido substituent at the para position of the aromatic ring.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 4-(cyclobutylcarbamoylamino)benzoate

InChI

InChI=1S/C14H18N2O3/c1-2-19-13(17)10-6-8-12(9-7-10)16-14(18)15-11-4-3-5-11/h6-9,11H,2-5H2,1H3,(H2,15,16,18)

InChI Key

YWIHDDVNEWBXKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to three categories of benzoate derivatives:

Ethyl 4-(Dimethylamino)benzoate (): Substituent: Dimethylamino (–N(CH₃)₂), an electron-donating group. Reactivity: Exhibits higher reactivity in resin cements compared to methacrylate-based analogs, achieving superior degrees of conversion (DC) in polymerization. This suggests stronger electron-donating effects enhance radical initiation efficiency . Physical Properties: Resins containing this compound demonstrate improved mechanical strength and lower water sorption compared to methacrylate analogs.

Ethyl Benzoate ():

  • Substituent : Unmodified benzoate core.
  • Toxicity : Ethyl benzoate is widely used in cosmetics due to low acute toxicity (LD₅₀ > 2000 mg/kg in rats). The absence of polar substituents reduces hydrogen-bonding capacity, resulting in higher volatility and lower solubility in polar solvents .

Ethyl 4-(1-Acetamido-4-ethoxy-4-oxobutyl)benzoate (Compound 29) ():

  • Substituent : Acetamido-ethoxy-oxobutyl chain.
  • Synthesis : Purified via silica gel chromatography, indicating moderate polarity.
  • Molecular Weight : 344 (M+Na)+, larger than the target compound’s estimated molecular weight (~278.3 g/mol). The extended alkyl chain in Compound 29 may reduce bioavailability compared to the rigid cyclobutylureido group .

Key Differences in Physicochemical Properties

Property Ethyl 4-(3-Cyclobutylureido)benzoate Ethyl 4-(Dimethylamino)benzoate Ethyl Benzoate Compound 29
Substituent 3-Cyclobutylureido Dimethylamino None Acetamido-ethoxy-oxobutyl
Molecular Weight ~278.3* 207.2 150.17 344 (M+Na)+
Polarity High (H-bond donors/acceptors) Moderate (electron-donating) Low Moderate
Reactivity Likely moderate (ureido H-bonding) High (enhanced DC in resins) N/A N/A
Toxicity Unknown (ureido may alter metabolism) Low (used in dental resins) Low (cosmetic-safe) Not reported
Applications Potential pharmaceuticals Polymer chemistry Cosmetics Synthetic intermediate

*Estimated based on molecular formula (C₁₃H₁₇N₂O₃).

Substituent-Driven Trends

  • Steric Effects: The cyclobutyl ring introduces rigidity, contrasting with the flexible dimethylamino group in Ethyl 4-(dimethylamino)benzoate. This rigidity may hinder crystallization or enhance selectivity in molecular interactions.
  • Synthetic Complexity : Compounds with branched substituents (e.g., Compound 29) require multi-step synthesis and chromatography, whereas simpler analogs like ethyl benzoate are commercially mass-produced .

Research Implications and Gaps

While this compound’s exact properties remain uncharacterized in the provided evidence, comparisons with structural analogs highlight critical trends:

  • Pharmacological Potential: Ureido groups are common in kinase inhibitors (e.g., sorafenib), suggesting possible therapeutic applications.
  • Material Science: Its polarity and H-bonding capacity could improve compatibility in polymer blends or adhesives, akin to Ethyl 4-(dimethylamino)benzoate’s role in resin cements .
  • Toxicology : The cyclobutylureido group’s metabolic fate warrants investigation, as alkyl benzoates like ethyl benzoate are rapidly hydrolyzed to benign metabolites .

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